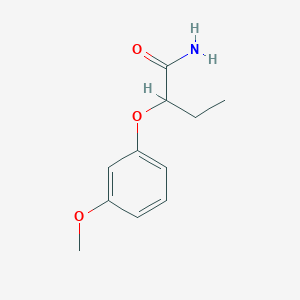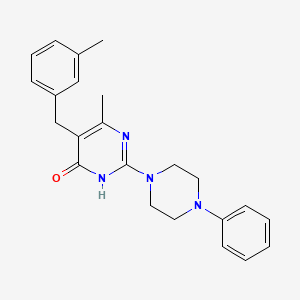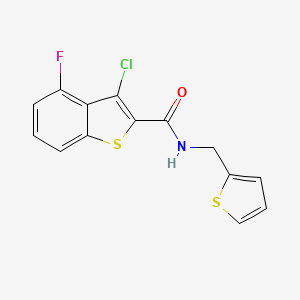
2-(3-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenoxy)butanamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to reduce the expression of angiogenic factors, such as VEGF and bFGF, which are involved in tumor growth and metastasis. In inflammation research, this compound has been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In neurodegenerative disease research, this compound has been shown to increase the expression of BDNF, which is involved in neuroplasticity and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methoxyphenoxy)butanamide in lab experiments is its relatively low toxicity compared to other compounds. This compound has also been shown to have good solubility in water, which makes it easier to work with in experiments. One limitation of using this compound is its limited availability and high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for 2-(3-methoxyphenoxy)butanamide research. In cancer research, future studies could focus on the use of this compound in combination with other chemotherapeutic agents to improve efficacy. In inflammation research, future studies could focus on the use of this compound in animal models of chronic inflammation to evaluate long-term effects. In neurodegenerative disease research, future studies could focus on the use of this compound in clinical trials to evaluate its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-(3-methoxyphenoxy)butanamide involves several steps, starting with the reaction of 3-methoxyphenol with butyric anhydride to form 3-methoxyphenyl butyrate. This intermediate is then reacted with hydroxylamine hydrochloride to form this compound. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
2-(3-methoxyphenoxy)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce oxidative stress.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJUSEVXLSNCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)



![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
